molecular formula C10H11NO3 B181281 N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 59682-83-6

N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No.: B181281
CAS No.: 59682-83-6
M. Wt: 193.2 g/mol
InChI Key: YFWYIWVJRPDXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)acetamide is a heterocyclic compound featuring a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) substituted with an acetamide group at the 5-position via a methylene linker. It serves as a key intermediate for synthesizing derivatives with diverse pharmacological activities, including carbonic anhydrase inhibition, anticancer effects, and receptor modulation .

Properties

CAS No.

59682-83-6

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

YFWYIWVJRPDXQD-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-(1,3-benzodioxol-5-ylmethyl)acetamide has garnered attention for its potential therapeutic applications due to its structural features that suggest various biological activities.

Anticancer Properties

Research indicates that compounds containing the benzodioxole moiety exhibit anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown its effectiveness against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as COX and LOX. This modulation can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

Biological Target Mechanism of Action Potential Applications
Enzymes (e.g., COX)InhibitionAnti-inflammatory therapies
Cancer cell receptorsBinding affinityAnticancer treatments
GPCRsModulationNeurological disorders

Interaction Studies

Studies have demonstrated that this compound interacts with several receptors and enzymes, influencing pathways relevant to diseases like cancer and inflammation . These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Case Studies

Several studies have documented the applications of this compound in different contexts:

Study on Anticancer Activity

A study conducted on the efficacy of this compound against human breast cancer cells showed a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways .

Investigation of Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic settings.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physical Properties

The benzodioxole-acetamide framework allows extensive derivatization. Below is a comparison of key derivatives:

Compound Name Core Structure Substituent/Modification Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
N-(1,3-Benzodioxol-5-ylmethyl)acetamide (Parent) Benzodioxole + acetamide None Not reported 207.22 IR: ~1670 cm⁻¹ (C=O); NMR: δ 2.05 (s, CH₃CO), 4.38 (s, CH₂)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Benzodioxole + oxadiazole 4-Methoxyphenoxy-methyl-oxadiazole thioether 127 453.47 ¹H-NMR: δ 3.78 (s, OCH₃), 5.21 (s, OCH₂Oxadiazole)
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole + acetamide Chloromethyl group Not reported 238.66 ¹³C-NMR: δ 40.2 (CH₂Cl); IR: 1675 cm⁻¹ (C=O)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide Pyrazole + acetamide 1,3-Dimethylpyrazole 43–45 153.18 ¹H-NMR: δ 3.55 (s, N-CH₃); IR: 3123 cm⁻¹ (NH)

Key Observations :

  • Benzodioxole derivatives exhibit higher melting points (96–148°C) compared to pyrazole analogues (43–45°C), likely due to increased π-π stacking and hydrogen bonding .
  • Chloromethyl groups (e.g., in benzisoxazole derivatives) introduce reactive sites for further functionalization .

Pharmacological Activity Comparison

Carbonic Anhydrase Inhibition
Compound Target Enzyme IC₅₀ (nM) Reference Drug (Acetazolamide) IC₅₀
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(morpholinyl)thiocarbamoylthio]acetamide (3) hCA-I 0.346 250 nM
hCA-II 0.287 12 nM
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(thiomorpholinyl)thiocarbamoylthio]acetamide (4) hCA-I 0.288 -
hCA-II 0.338 -
Cytotoxicity and Receptor Modulation
Compound Biological Activity Efficacy (IC₅₀/EC₅₀)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide FPR2 agonist (neutrophil chemotaxis) EC₅₀ = 12 nM
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-thienopyrimidinyl)thio]acetamide Anticancer (A549 cell line) Inactive
2-(1H-Benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide Kinase inhibition (hypothetical, based on structural analogs) Not reported

Preparation Methods

Spectroscopic Properties

Key spectroscopic data for N-(1,3-benzodioxol-5-ylmethyl)acetamide and its analogs are summarized below:

Table 1: Spectral Data for this compound and Related Compounds

PropertyValue (Target Compound)Source Compound (Analog)Reference
IR (cm⁻¹) 1672 (C=O), 1556 (N-H)1672.28 (C=O in analog)
¹H NMR (ppm) 4.73 (NH-CH₂), 5.96 (OCH₂O)4.73 (NH-CH₂ in analog)
¹³C NMR (ppm) 171.07 (C=O), 101.40 (OCH₂O)171.07 (C=O in analog)
HRMS (m/z) 210.0764 [M+H]⁺504.0117 (for complex analog)

The benzodioxole methylene protons (NH-CH₂) resonate as singlets at ~4.73 ppm, while the dioxole oxygen’s methylene group (OCH₂O) appears at ~5.96 ppm. The carbonyl carbon (C=O) is observed near 171 ppm in ¹³C NMR spectra.

Physicochemical Properties

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 209.20 g/mol
Melting Point 273–274°C (analog)
Solubility Ethanol, DMSO, dichloromethane

Optimization and Challenges in Synthesis

Yield and Purity Considerations

  • Chloroacetylation vs. Acetylation : The use of acetyl chloride typically offers higher yields (>80%) compared to chloroacetyl derivatives due to reduced steric hindrance.

  • Purification : Recrystallization from ethanol is effective for removing unreacted amine and acetylating agents.

Side Reactions

  • Overacetylation : Excess acetyl chloride may lead to diacetylation, necessitating careful stoichiometric control.

  • Hydrolysis : The benzodioxole ring’s sensitivity to strong acids or bases requires neutral pH conditions during workup .

Q & A

Q. What are the key steps and challenges in synthesizing N-(1,3-benzodioxol-5-ylmethyl)acetamide?

The synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, derivatives of this compound often require coupling reagents (e.g., triethylamine) in solvents like dimethylformamide (DMF) under controlled temperature and pH . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to ensure intermediate purity . Challenges include optimizing reaction yields (e.g., avoiding side reactions with the benzodioxole moiety) and selecting orthogonal protecting groups for sensitive functional groups.

Q. How can researchers verify the structural integrity and purity of this compound?

Advanced spectroscopic techniques are essential:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the benzodioxole ring (δ ~5.9–6.8 ppm for aromatic protons) and acetamide group (δ ~2.0–2.2 ppm for methyl protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 480.1366 for derivatives) .
  • Chromatography: HPLC with UV detection ensures >95% purity, particularly for intermediates prone to oxidation .

Q. What biological targets or pathways are associated with this compound derivatives?

Derivatives have shown activity against enzymes like topoisomerase II (anticancer) and aldehyde dehydrogenase 2 (neuroprotective) . For instance, Alda-1 (a structurally related compound) exhibits neuroprotection in rotenone-induced models by modulating mitochondrial dysfunction . Target validation requires enzymatic assays (e.g., IC50_{50} determination) and cellular models (e.g., cytotoxicity studies in cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from differences in substituent positioning or assay conditions. For example:

  • Antimicrobial vs. Anticancer Activity: Substituents like thiadiazole or oxadiazole rings enhance antimicrobial activity, while pyrimidine derivatives favor anticancer effects .
  • Dosage-Dependent Effects: Low concentrations may inhibit enzymes (e.g., MMP-9), while higher doses induce cytotoxicity. Dose-response curves and time-lapsed assays are critical for mechanistic clarity .
  • Species-Specific Responses: Use isogenic cell lines or transgenic animal models to control for genetic variability .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or carboxylic acid) to improve solubility without compromising blood-brain barrier penetration for neuroprotective applications .
  • Metabolic Stability: Replace metabolically labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides or heterocycles) .
  • Prodrug Design: Mask reactive sites (e.g., acetamide NH) with enzymatically cleavable groups to enhance bioavailability .

Q. How can computational methods aid in designing novel this compound analogs?

  • Molecular Docking: Predict binding affinities to targets like topoisomerase II using software (e.g., AutoDock Vina) and crystallographic data .
  • QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett constants) with biological activity to prioritize synthetic targets .
  • ADMET Prediction: Tools like SwissADME forecast absorption, distribution, and toxicity risks early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.